3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound featuring a thiazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated nitrile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the 2-chloro-6-fluorophenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the 2-chloro-6-fluorophenyl group to the thiazole ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique electronic properties of the thiazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoroanisole: A related compound with similar halogenated aromatic structure.
2-chloro-6-fluorobenzaldehyde: Another compound with a similar aromatic core but different functional groups.
Uniqueness
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is unique due to the combination of its thiazole ring, sulfanyl group, and dimethylamino group, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3S2/c1-20(2)7-6-14-10(8-18)15(19-22-14)21-9-11-12(16)4-3-5-13(11)17/h3-7H,9H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTPCTBKCJGTDN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SCC2=C(C=CC=C2Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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